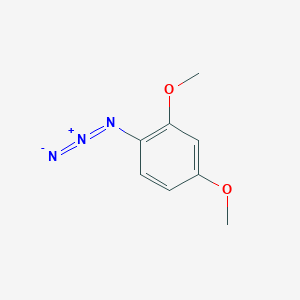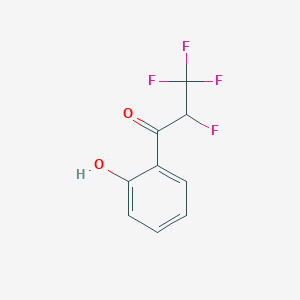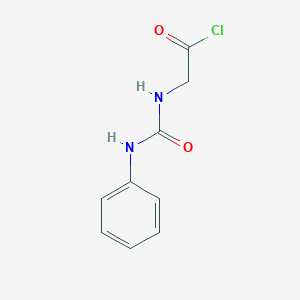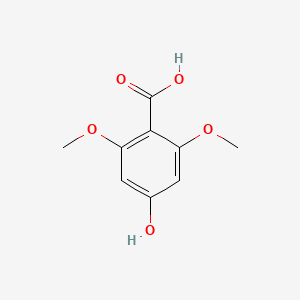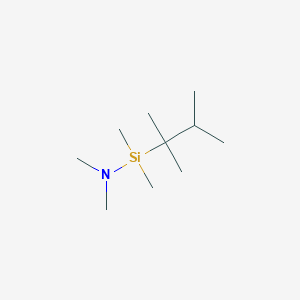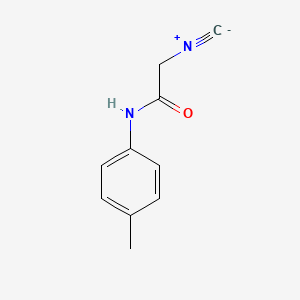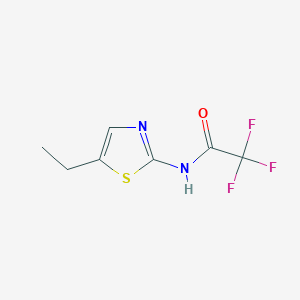![molecular formula C17H20N2O7 B14410497 3'-O-[(4-Methoxyphenyl)methyl]uridine CAS No. 85193-75-5](/img/structure/B14410497.png)
3'-O-[(4-Methoxyphenyl)methyl]uridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-O-[(4-Methoxyphenyl)methyl]uridine is a modified nucleoside that belongs to the class of 2’-O-Methyl RNA Phosphoramidites. This compound is characterized by the presence of a 4-methoxyphenylmethyl group attached to the 3’-hydroxyl group of uridine. It is used in various scientific research applications, particularly in the synthesis of modified oligonucleotides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-[(4-Methoxyphenyl)methyl]uridine involves several steps. One common method includes the protection of the 5’-hydroxyl group of uridine with a dimethoxytrityl (DMT) group, followed by the methylation of the 2’-hydroxyl group. The 3’-hydroxyl group is then reacted with 4-methoxybenzyl chloride in the presence of a base to introduce the 4-methoxyphenylmethyl group .
Industrial Production Methods
Industrial production of 3’-O-[(4-Methoxyphenyl)methyl]uridine typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
3’-O-[(4-Methoxyphenyl)methyl]uridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove the methoxy group.
Substitution: The 4-methoxyphenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction can produce 4-methoxybenzyl alcohol .
Aplicaciones Científicas De Investigación
3’-O-[(4-Methoxyphenyl)methyl]uridine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: Used in the synthesis of modified oligonucleotides for various research purposes.
Biology: Employed in the study of RNA structure and function, as well as in the development of RNA-based therapeutics.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the production of nucleic acid-based diagnostics and therapeutics.
Mecanismo De Acción
The mechanism of action of 3’-O-[(4-Methoxyphenyl)methyl]uridine involves its incorporation into RNA molecules. The presence of the 4-methoxyphenylmethyl group can influence the stability and function of the RNA, potentially affecting its interactions with proteins and other molecules. This modification can alter the RNA’s secondary structure and its ability to participate in various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
2’-O-Methyluridine: Similar in structure but lacks the 4-methoxyphenylmethyl group.
5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-O-methyl-uridine: Contains additional protecting groups at the 5’-position.
Uniqueness
3’-O-[(4-Methoxyphenyl)methyl]uridine is unique due to the specific modification at the 3’-position, which can significantly impact its chemical and biological properties. This modification allows for the study of RNA interactions and functions that are not possible with unmodified nucleosides .
Propiedades
Número CAS |
85193-75-5 |
|---|---|
Fórmula molecular |
C17H20N2O7 |
Peso molecular |
364.3 g/mol |
Nombre IUPAC |
1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-[(4-methoxyphenyl)methoxy]oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H20N2O7/c1-24-11-4-2-10(3-5-11)9-25-15-12(8-20)26-16(14(15)22)19-7-6-13(21)18-17(19)23/h2-7,12,14-16,20,22H,8-9H2,1H3,(H,18,21,23)/t12-,14-,15-,16-/m1/s1 |
Clave InChI |
NRQASGKBEAPKCT-DTZQCDIJSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)CO[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=CC(=O)NC3=O)CO |
SMILES canónico |
COC1=CC=C(C=C1)COC2C(OC(C2O)N3C=CC(=O)NC3=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


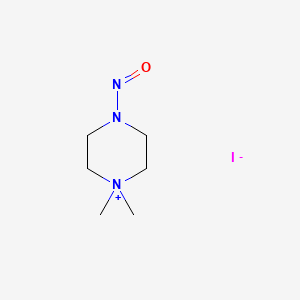
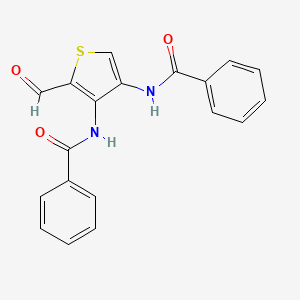
![Lithium, [phenylbis(trimethylsilyl)methyl]-](/img/structure/B14410431.png)
![[(2R,5S)-5-Methyloxan-2-yl]methanol](/img/structure/B14410434.png)
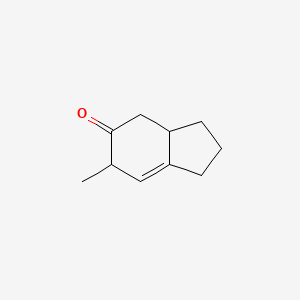
![2-(Benzo[f]quinolin-3(4H)-ylidene)-1H-indene-1,3(2H)-dione](/img/structure/B14410440.png)
![1-[2-(4-Chlorophenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide](/img/structure/B14410448.png)
